molecular formula C18H20O4 B3216436 methyl 2-methoxy-6-(3-phenoxypropyl)benzoate CAS No. 1171921-65-5

methyl 2-methoxy-6-(3-phenoxypropyl)benzoate

Cat. No.: B3216436
CAS No.: 1171921-65-5
M. Wt: 300.3 g/mol
InChI Key: TWHCMMXGEKRFPN-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-6-(3-phenoxypropyl)benzoate (CAS 1171921-65-5) is a benzoate ester derivative supplied for use in chemical and pharmaceutical research. This compound is characterized by a molecular formula of C18H20O4 and a molecular weight of 300.35 g/mol . With a documented purity of 95% or greater, it meets the quality standards required for investigative applications . The structural features of this molecule, including the aromatic benzoate core, methoxy substituent, and flexible 3-phenoxypropyl chain, make it a valuable intermediate in organic synthesis and drug discovery efforts. Literature indicates its relevance in the development of novel protein-targeting compounds, highlighting its potential in therapeutic research . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures, human consumption, or any other form of personal use . Researchers can order this compound with various global shipping options available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methoxy-6-(3-phenoxypropyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-20-16-12-6-8-14(17(16)18(19)21-2)9-7-13-22-15-10-4-3-5-11-15/h3-6,8,10-12H,7,9,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHCMMXGEKRFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)OC)CCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901256617
Record name Methyl 2-methoxy-6-(3-phenoxypropyl)benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171921-65-5
Record name Methyl 2-methoxy-6-(3-phenoxypropyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171921-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-methoxy-6-(3-phenoxypropyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Target-Oriented Synthesis of Methyl 2-Methoxy-6-(3-Phenoxypropyl)benzoate Analogs

The creation of analogs of this compound is achieved through a systematic process that allows for the modification of different parts of the molecule. This involves the careful selection of reactions to build the methyl benzoate (B1203000) core, add the methoxy (B1213986) group, and attach and modify the side chain.

Esterification Reactions for Methyl Benzoate Moiety Formation

The formation of the methyl benzoate moiety is a crucial step in the synthesis of the target compound. This is typically achieved through an esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. blogspot.comstudy.com The most common method for this transformation is the Fischer esterification. scribd.comuomustansiriyah.edu.iq

In the context of synthesizing this compound, the corresponding benzoic acid derivative would be reacted with methanol (B129727). The reaction is generally catalyzed by a strong acid, such as sulfuric acid or phosphoric acid. mdpi.com The use of solid acid catalysts has also been explored as a more environmentally friendly and recoverable alternative. mdpi.com

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. uomustansiriyah.edu.iq Following a series of proton transfers, a water molecule is eliminated, and deprotonation of the resulting oxonium ion yields the methyl ester. blogspot.comuomustansiriyah.edu.iq

ReactantReagentCatalystProduct
2-methoxy-6-(3-phenoxypropyl)benzoic acidMethanolSulfuric AcidThis compound

Strategies for Introducing the 2-Methoxy Group

One common approach is the methylation of a corresponding phenol (B47542). wikipedia.org If the synthesis starts with a 2-hydroxybenzoic acid derivative, the hydroxyl group can be converted to a methoxy group using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base. A patent describes a similar methylation of a 2-hydroxy-6-methyl benzoate derivative using dimethyl sulfate and sodium hydroxide. google.com

Alternatively, the methoxy group can be introduced earlier in the synthesis. For instance, starting with a precursor that already contains a methoxy group at the desired position can simplify the synthetic sequence. The methoxy group is known to be an ortho, para-directing group in electrophilic aromatic substitution reactions, which can influence the regioselectivity of subsequent transformations. libretexts.org

SubstrateReagentBaseProduct
Methyl 2-hydroxy-6-(3-phenoxypropyl)benzoateDimethyl sulfateSodium hydroxideThis compound

Derivatization and Analog Development

The structural complexity of this compound offers several avenues for derivatization and the development of analogs. These modifications can be systematically introduced by targeting the aromatic ring, the ester group, or the phenoxypropyl side chain.

Modifications of the Aromatic Ring System

The benzene (B151609) ring of the target molecule is substituted with a methoxy group, a methyl ester, and a phenoxypropyl chain at positions 2, 1, and 6, respectively. The directing effects of these substituents play a crucial role in electrophilic aromatic substitution reactions. The methoxy group is a strongly activating, ortho, para-director, while the methyl ester is a deactivating, meta-director. The phenoxypropyl group is generally considered a weakly activating, ortho, para-director.

Given the 2,6-disubstitution, the positions available for electrophilic attack are C3, C4, and C5. The powerful ortho, para-directing influence of the methoxy group at C2 would strongly favor substitution at the ortho (C3) and para (C5) positions. Conversely, the meta-directing effect of the ester at C1 would favor substitution at C3 and C5. The phenoxypropyl group at C6 would direct to the ortho (C5) and para (C3) positions. Therefore, the directing effects of all three substituents are cooperative, favoring substitution at the C3 and C5 positions. However, significant steric hindrance from the bulky 2,6-substituents can be expected to influence the regioselectivity, often favoring substitution at the less sterically hindered position. acs.orguomustansiriyah.edu.iqlibretexts.orgwikipedia.org

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

ReactionReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄Methyl 3-nitro-2-methoxy-6-(3-phenoxypropyl)benzoate and Methyl 5-nitro-2-methoxy-6-(3-phenoxypropyl)benzoate
HalogenationBr₂, FeBr₃Methyl 3-bromo-2-methoxy-6-(3-phenoxypropyl)benzoate and Methyl 5-bromo-2-methoxy-6-(3-phenoxypropyl)benzoate
SulfonationSO₃, H₂SO₄3-(Methoxycarbonyl)-4-methoxy-2-(3-phenoxypropyl)benzenesulfonic acid and 5-(Methoxycarbonyl)-2-methoxy-4-(3-phenoxypropyl)benzenesulfonic acid
Friedel-Crafts AcylationCH₃COCl, AlCl₃Methyl 3-acetyl-2-methoxy-6-(3-phenoxypropyl)benzoate and Methyl 5-acetyl-2-methoxy-6-(3-phenoxypropyl)benzoate

Note: The distribution of isomers will be highly dependent on specific reaction conditions and the steric bulk of the incoming electrophile.

Alterations of the Ester Group

The methyl ester functionality is a key site for chemical modification. Standard transformations of esters, such as hydrolysis, transesterification, and reduction, can be applied to generate a range of derivatives.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. However, the significant steric hindrance around the carbonyl group due to the 2,6-disubstitution is expected to make this transformation challenging under standard conditions. ucoz.com

Transesterification: The methyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst. This reaction allows for the introduction of a wide variety of alkyl or aryl groups in place of the methyl group. nih.govresearchgate.net

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). organic-chemistry.orgmasterorganicchemistry.comyoutube.comlibretexts.orgcommonorganicchemistry.com Milder reducing agents such as sodium borohydride are generally not effective for the reduction of esters. commonorganicchemistry.com

Table 2: Potential Derivatives from Ester Group Modifications

ReactionReagentsProduct
HydrolysisH₃O⁺ or OH⁻, heat2-Methoxy-6-(3-phenoxypropyl)benzoic acid
TransesterificationR'OH, H⁺ or R'O⁻R' 2-methoxy-6-(3-phenoxypropyl)benzoate
Reduction1. LiAlH₄, 2. H₂O(2-Methoxy-6-(3-phenoxypropyl)phenyl)methanol

Systematic Variations of the Phenoxypropyl Chain

The phenoxypropyl side chain offers several possibilities for modification, including altering the length of the alkyl chain, modifying the terminal phenyl group, or cleaving the ether linkage.

Side-Chain Oxidation: The benzylic carbon of the propyl chain (the carbon attached to the main aromatic ring) is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) can cleave the side chain at this position to yield a carboxylic acid, provided a benzylic hydrogen is present. libretexts.orglibretexts.orgunizin.orgyoutube.comleah4sci.com

Ether Cleavage: The ether linkage in the phenoxypropyl chain can be cleaved using strong acids like HBr or HI, or with reagents such as boron tribromide (BBr₃). This would result in a propyl-substituted phenol and a halogenated or hydroxylated benzoic acid derivative, depending on the conditions. pearson.comresearchgate.netacs.orgrsc.orgchemistrysteps.com

Aromatic Substitution on the Terminal Phenyl Group: The terminal phenoxy group can undergo electrophilic aromatic substitution reactions, leading to derivatives with substituents on this second aromatic ring.

Chemical Reactivity and Mechanistic Organic Transformations

The interplay of the different functional groups in this compound leads to a rich and complex chemical reactivity.

Hydrolytic Stability under Various Conditions

The hydrolytic stability of the ester group is significantly influenced by the steric hindrance imposed by the ortho-substituents. Under basic conditions, the typical BAc2 mechanism, which involves nucleophilic attack at the carbonyl carbon, is sterically hindered. In such cases, an alternative BAl2 mechanism may become competitive. cdnsciencepub.comcdnsciencepub.comresearchgate.net This mechanism involves nucleophilic attack by the hydroxide ion on the methyl carbon of the ester, with the carboxylate acting as the leaving group. This pathway is rare but can be observed for highly hindered esters. ucoz.comcdnsciencepub.comresearchgate.netquizlet.com

Under acidic conditions, hydrolysis proceeds via the AAC2 mechanism, involving protonation of the carbonyl oxygen followed by nucleophilic attack by water. The rate of this reaction is also likely to be retarded by the steric hindrance around the ester.

Advanced Spectroscopic and Analytical Characterization Methodologies

Chromatographic Method Development for Separation and Quantification

Chromatographic techniques are essential for the separation, identification, and quantification of methyl 2-methoxy-6-(3-phenoxypropyl)benzoate from complex mixtures, such as reaction intermediates and final product formulations. The development of robust chromatographic methods ensures the accuracy and reliability of analytical results, which is critical for quality control and research purposes. Methodologies are typically centered around High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), chosen based on the compound's physicochemical properties like polarity, volatility, and thermal stability.

HPLC is a primary technique for the analysis of this compound due to its high resolution, sensitivity, and applicability to a wide range of non-volatile or thermally sensitive compounds. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for benzoate (B1203000) derivatives. nih.gov

In a typical RP-HPLC method, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase. ekb.egnih.gov The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. For this compound, a mobile phase consisting of a mixture of organic solvents, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer is effective. nih.gov The selection of the organic modifier and its ratio to the aqueous phase is optimized to achieve the desired retention time and separation from potential impurities. Isocratic elution, where the mobile phase composition remains constant, is often sufficient for routine analysis, while gradient elution may be employed for complex samples containing a wide range of polarity. nih.gov Detection is commonly performed using a UV-Vis detector, set at a wavelength where the aromatic rings of the molecule exhibit strong absorbance, typically around 240-260 nm. nih.govnih.gov

Table 1: Representative HPLC Method Parameters for Analysis of Benzoate Derivatives

ParameterConditionRationale/Reference
Column Reversed-phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good hydrophobic retention for aromatic esters. ekb.egnih.gov
Mobile Phase Acetonitrile:Water or Methanol:Ammonium Acetate BufferCommon solvent systems for reversed-phase chromatography offering good separation. nih.govekb.eg
Elution Mode Isocratic or GradientIsocratic for simple assays; gradient for complex impurity profiles. nih.gov
Flow Rate 1.0 - 1.3 mL/minStandard flow rate for analytical columns ensuring efficient separation. nih.govekb.eg
Column Temperature Ambient or controlled (e.g., 30-50 °C)Temperature control enhances reproducibility of retention times. nih.gov
Detection UV at ~240 nmWavelength for detecting aromatic compounds. nih.gov
Injection Volume 10 - 20 µLStandard volume for analytical HPLC. nih.govnih.gov

Method validation is performed to ensure the analytical procedure is accurate, precise, linear, and specific for its intended purpose. nih.gov

Gas Chromatography, particularly when coupled with a Mass Spectrometry (GC-MS) detector, is a powerful tool for the analysis of volatile and semi-volatile compounds. Given its molecular weight and structure, this compound can be analyzed by GC, provided it has sufficient thermal stability to be vaporized without degradation in the heated injector port.

A typical GC-MS analysis involves injecting a sample into a heated port where it is vaporized and carried by an inert gas (e.g., helium) onto a capillary column. ajprd.comnih.gov The column, often coated with a non-polar stationary phase like dimethylpolysiloxane, separates compounds based on their boiling points and interactions with the phase. ajprd.com The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds from the column. ajprd.com The mass spectrometer then ionizes the eluted molecules and separates the resulting fragments based on their mass-to-charge ratio, providing both quantitative data and structural information for identification. nih.gov This technique is particularly useful for identifying unknown impurities and confirming the identity of the main compound by comparing its mass spectrum to library databases. ajprd.com

Table 2: Typical GC-MS Parameters for Analysis of Aromatic Compounds

ParameterConditionRationale/Reference
Column Capillary column (e.g., Elite-5MS, 30 m x 0.25 mm)Standard non-polar column for general-purpose analysis of semi-volatile compounds. ajprd.com
Carrier Gas Helium at 1 mL/minInert gas standardly used in GC-MS. ajprd.com
Injection Port Temp. 250 °CEnsures rapid and complete vaporization of the analyte. ajprd.com
Oven Program Initial temp 60°C, ramp at 10°C/min to 300°CA temperature gradient allows for the separation of compounds with different volatilities. ajprd.com
Detector Mass Spectrometer (MS)Provides mass spectra for compound identification and quantification. ajprd.comnih.gov
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns. nih.gov
Scan Range 50-600 DaCovers the expected mass range of the parent ion and its fragments. ajprd.com

Preparative Chromatography for Compound Isolation and Purification

When a high-purity sample of this compound is required for use as a reference standard or for further research, preparative chromatography is employed. This technique operates on the same principles as analytical chromatography but is scaled up to handle larger quantities of material.

Both preparative HPLC and classic column chromatography are viable methods. Preparative HPLC uses larger columns and higher flow rates to process gram-level quantities of a crude mixture. sielc.com The method is often developed by scaling up a validated analytical HPLC method. sielc.com Fractions of the eluent are collected at specific time intervals, and those containing the purified compound are combined and the solvent is evaporated.

Alternatively, traditional column chromatography using a stationary phase like silica (B1680970) gel is a cost-effective method for purification. beilstein-journals.org The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel column. A solvent system, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate), is passed through the column. beilstein-journals.org The components of the mixture travel down the column at different rates based on their polarity, allowing for the separation and collection of the pure target compound.

Table 3: Comparison of Analytical and Preparative Chromatography

ParameterAnalytical ChromatographyPreparative Chromatography
Goal Quantification and IdentificationIsolation and Purification
Column Diameter 2.1 - 4.6 mm>10 mm
Stationary Phase Silica gel, C8, C18Silica gel, C18
Sample Load Micrograms (µg) to low milligrams (mg)Milligrams (mg) to kilograms (kg)
Flow Rate Low (e.g., 0.5 - 2 mL/min)High (e.g., >20 mL/min)
Outcome Chromatogram with dataCollected fractions of pure substance

Impurity Profiling and Identification in Research Samples

Impurity profiling is the process of identifying and quantifying all potential impurities present in a research or production sample of this compound. nih.gov This process is vital for ensuring the quality, consistency, and purity of the compound. Impurities can originate from various sources, including unreacted starting materials, intermediates from the synthetic pathway, by-products from side reactions, or degradation products. researchgate.net

The identification of these impurities often requires sophisticated analytical techniques that can separate them from the main component and provide structural information. Hyphenated techniques such as GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are particularly well-suited for this task. nih.govnih.gov These methods provide the retention time for separation and the mass spectrum for identification. By analyzing the fragmentation patterns, chemists can deduce the structures of unknown impurities. nih.gov

For example, in the synthesis of related benzoate esters, incomplete methylation can leave a hydroxyl-precursor as an impurity. google.com Similarly, side reactions could lead to isomers or related substances that must be identified and controlled. The development of a comprehensive impurity profile allows for the optimization of the synthetic route to minimize the formation of unwanted substances and to establish appropriate purification procedures.

Table 4: Potential Impurity Sources and Analytical Identification Methods

Impurity TypePotential OriginPrimary Analytical Technique
Unreacted Starting Materials Incomplete reactionHPLC, GC-MS
Intermediates Incomplete reaction progressionHPLC, LC-MS
By-products Side reactions, competing reaction pathwaysGC-MS, LC-MS/MS, NMR
Degradation Products Instability during reaction or storageHPLC, LC-MS
Reagents/Solvents Carryover from synthesis and workupGC-MS

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure and reactivity of molecules. These methods provide detailed information on electron distribution, molecular geometry, and the energy of different molecular states.

Density Functional Theory (DFT) Studies on Conformational Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For methyl 2-methoxy-6-(3-phenoxypropyl)benzoate, DFT studies would be crucial for performing a thorough conformational analysis. This analysis would identify the most stable three-dimensional arrangements (conformers) of the molecule by calculating the potential energy surface. The process involves systematically rotating the rotatable bonds—such as those in the phenoxypropyl chain—and calculating the energy of each resulting geometry. The conformers with the lowest energy are considered the most likely to exist under given conditions. The results of such an analysis would provide critical insights into the molecule's shape and flexibility, which are key determinants of its physical properties and biological activity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and shape of these orbitals are critical for understanding a molecule's reactivity and its ability to participate in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A small gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would predict the most likely sites for electrophilic and nucleophilic attack, providing a theoretical basis for its chemical behavior.

Interactive Data Table: Hypothetical FMO Parameters (Note: The following data is illustrative of what FMO analysis would yield and is not based on experimental results for this specific compound.)

ParameterEnergy (eV)Description
HOMO Energy-6.5Indicates electron-donating capability.
LUMO Energy-1.2Indicates electron-accepting capability.
HOMO-LUMO Gap5.3Reflects chemical reactivity and stability.

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

Computational methods are invaluable for predicting and analyzing how a small molecule like this compound might interact with biological macromolecules, such as proteins.

Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This modeling would be used to place this compound into the binding site of a target protein. The simulation would identify potential binding modes and score them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. Following docking, molecular dynamics (MD) simulations could be employed to simulate the movement of the ligand-protein complex over time, providing insights into the stability of the binding pose and the dynamics of the interaction.

Binding Affinity Prediction in in vitro Systems

Building upon docking and MD simulations, various computational methods can be used to predict the binding affinity of this compound to a specific protein target. Techniques such as Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) or Free Energy Perturbation (FEP) can calculate the free energy of binding. These predictions are valuable for prioritizing compounds in drug discovery pipelines before undertaking more resource-intensive in vitro experimental validation. The predicted binding affinity values, often expressed as Ki or IC50, can then be correlated with experimental results to validate and refine the computational models.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model for a class of compounds including this compound would involve calculating a set of molecular descriptors (e.g., physicochemical properties, electronic properties, and topological indices) for each molecule. These descriptors would then be statistically correlated with their measured biological activity. The resulting model could be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. The development of a robust QSAR model requires a dataset of structurally diverse compounds with consistently measured biological data.

Development of Predictive Models for Biological Activity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in forecasting the biological activity of compounds based on their molecular structures. These models establish a mathematical relationship between the chemical structure and biological activity.

The development of a QSAR model for a series of compounds, such as derivatives of this compound, would typically involve the following steps:

Data Set Preparation: A series of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, and hydrophobic parameters.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are employed to create a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the model is rigorously assessed using both internal and external validation techniques. pensoft.net

For instance, QSAR studies on 2-methoxyphenol derivatives have been used to predict their antioxidant capacity and cytotoxicity by correlating these activities with electronic descriptors like the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and ionization potential. nih.govjosai.ac.jp Similarly, QSAR models for 6-methoxy benzamides have been developed to predict their D2 receptor antagonistic activity. nih.govnih.gov These studies highlight the potential of QSAR to guide the design of new analogs of this compound with enhanced biological activities.

Table 1: Key Parameters in QSAR Model Validation

ParameterDescriptionAcceptable Value
R² (Coefficient of Determination) Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s).> 0.6
Q² (Cross-validated R²) A measure of the predictive ability of the model, determined by techniques like leave-one-out (LOO) cross-validation.> 0.5
R²_pred (External R²) Measures the predictive power of the model on an external set of compounds not used in model development.> 0.6

This table outlines the common statistical metrics used to validate the robustness and predictive capacity of QSAR models.

Pharmacophore Elucidation

Pharmacophore modeling is another crucial computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and exert its biological effect. A pharmacophore model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

The process of pharmacophore elucidation for a compound like this compound would involve:

Conformational Analysis: Generating a set of low-energy conformations of the molecule to represent its flexibility.

Feature Identification: Identifying potential pharmacophoric features within the molecular structure.

Model Generation and Validation: Using a set of active and inactive molecules to generate and validate a pharmacophore hypothesis that can distinguish between the two.

While specific pharmacophore models for this compound are not available in the literature, studies on structurally related compounds provide insights into the potential key features. For example, in the design of P-glycoprotein inhibitors based on 6-methoxy-2-arylquinolines, a hydroxyl methyl group was identified as a key feature for activity through Structure-Activity Relationship (SAR) and docking studies. nih.govnih.gov Such insights are invaluable for designing new molecules with desired biological activities.

Table 2: Common Pharmacophoric Features

FeatureDescription
Hydrogen Bond Acceptor (HBA) An atom or group of atoms that can accept a hydrogen bond.
Hydrogen Bond Donor (HBD) An atom or group of atoms that can donate a hydrogen in a hydrogen bond.
Hydrophobic (HY) A non-polar region of the molecule that can interact with hydrophobic pockets of a receptor.
Aromatic Ring (AR) A planar, cyclic, conjugated system of atoms that can engage in π-π stacking or other aromatic interactions.
Positive Ionizable (PI) A group that is likely to be positively charged at physiological pH.
Negative Ionizable (NI) A group that is likely to be negatively charged at physiological pH.

This table lists common features used in the development of pharmacophore models to define the essential interactions between a ligand and its target.

Biological and Mechanistic Research

Enzyme Inhibition and Modulation Studies in vitro

Myeloperoxidase (MPO) Inhibition Mechanisms

No in vitro studies have been published that investigate the inhibitory effects of methyl 2-methoxy-6-(3-phenoxypropyl)benzoate on Myeloperoxidase (MPO). Consequently, there is no data available on its potential mechanisms of MPO inhibition.

Lysosomal Phospholipase A2 (LPLA2) Interactions

There are no available research findings on the interactions between this compound and Lysosomal Phospholipase A2 (LPLA2).

Molecular Target Identification and Validation in Cellular Models (non-human)

Mechanisms of Action at the Cellular Level

There is no published research on the mechanisms of action of this compound at the cellular level in any non-human models.

Pathway Analysis in Biological Systems (e.g., metabolic pathways)

No studies have been conducted to analyze the effects of this compound on any biological or metabolic pathways.

Cellular Bioavailability and Intracellular Fate Studies (non-human, non-clinical)

There is currently no published research investigating the cellular bioavailability and intracellular fate of this compound in non-human, non-clinical models. Studies detailing its absorption into cells, distribution within subcellular compartments, and subsequent metabolic processing are not available in the scientific literature. Therefore, no data tables or detailed research findings can be provided for this section.

Prodrug Design and Bioreversible Derivatives Utilizing Benzoate (B1203000) Esters

While the benzoate ester moiety is a common feature in prodrug design to enhance the pharmacokinetic properties of parent molecules, there is no specific information available in the literature that describes the design or evaluation of this compound as a prodrug or the development of its bioreversible derivatives. Research detailing the enzymatic or chemical conversion of this specific compound to an active pharmacological agent has not been publicly reported. As such, no data tables or detailed research findings on this topic can be presented.

Environmental Disposition and Biotransformation Pathways

Environmental Fate in Abiotic Compartments

The abiotic fate of methyl 2-methoxy-6-(3-phenoxypropyl)benzoate in the environment will be governed by its susceptibility to light-induced degradation, chemical breakdown by water, and its tendency to move from water or soil into the air.

Direct photolysis of a molecule like this compound may occur if it absorbs light in the environmentally relevant spectrum (wavelengths greater than 290 nm). The aromatic rings in the molecule suggest a potential for light absorption. Photodegradation can lead to the cleavage of the ether bond between the phenoxy group and the propyl chain, a known pathway for phenoxy acids and other compounds containing phenoxy ethers. nih.govchemrxiv.org This could potentially yield 2-methoxy-6-(3-hydroxypropyl)benzoic acid methyl ester and phenol (B47542).

Indirect photolysis, a more likely significant pathway, would involve reactions with photochemically generated reactive species in the atmosphere or water. In the atmosphere, volatile organic compounds are primarily degraded by reaction with hydroxyl radicals (•OH). evergreensinochem.com For methyl benzoate (B1203000), a related compound, this reaction is a key removal process, with a relatively short atmospheric half-life. evergreensinochem.com It is plausible that this compound would also be susceptible to such atmospheric oxidation, leading to the breakdown of its aromatic and aliphatic parts.

The ester functional group in this compound is a primary site for hydrolysis. The hydrolysis of methyl benzoates is a well-studied process that is catalyzed by both acids and bases. quora.comnih.gov In a neutral environmental pH (around 7), the hydrolysis of methyl benzoate is slow, with a half-life that can extend to years. nih.gov However, under more alkaline conditions (e.g., pH 9), the rate of hydrolysis increases significantly. nih.gov The presence of substituents on the benzene (B151609) ring can also influence the rate of hydrolysis. oieau.fr

Therefore, it is expected that this compound will undergo hydrolysis to yield methanol (B129727) and 2-methoxy-6-(3-phenoxypropyl)benzoic acid. The rate of this reaction in the environment would be dependent on the pH and temperature of the surrounding water and soil.

Table 1: Predicted Hydrolytic Degradation of this compound

ProcessReactantProduct(s)Influencing Factors
HydrolysisThis compound2-methoxy-6-(3-phenoxypropyl)benzoic acid, MethanolpH, Temperature

The potential for volatilization from water or soil surfaces is an important aspect of the environmental distribution of a chemical. This is influenced by its vapor pressure and Henry's Law constant. For n-propylbenzene, a structural component, volatilization from water is an important fate process. nih.gov Given the larger size and likely lower vapor pressure of this compound, its volatility is expected to be lower than that of smaller related compounds like methyl benzoate. evergreensinochem.com However, some degree of volatilization may still occur, allowing for atmospheric transport. Halomethoxybenzenes, which also contain a methoxy (B1213986) group on a benzene ring, have been shown to undergo continental-scale atmospheric transport. nih.gov

Biotic Degradation in Environmental Systems

Microorganisms in soil and water play a crucial role in the breakdown of organic compounds. The structural features of this compound suggest that it would be susceptible to microbial degradation.

The biodegradation of this compound is likely to proceed through several enzymatic pathways targeting different parts of the molecule.

Ester Hydrolysis: Microbial esterases can catalyze the hydrolysis of the methyl ester group, leading to the formation of 2-methoxy-6-(3-phenoxypropyl)benzoic acid and methanol. This is a common initial step in the degradation of many ester-containing compounds.

Ether Cleavage: The ether linkage is another potential site for microbial attack. Fungi, in particular, are known to be effective at cleaving ether bonds in aromatic compounds, such as those found in phenoxy herbicides. acs.org This would break the molecule into a benzoate derivative and a phenol derivative.

Side-Chain Oxidation: The propyl chain can be a target for oxidation. For n-propylbenzene, bacteria have been shown to oxidize the side chain, leading to the formation of phenylpropionic acid and benzoic acid. nih.gov A similar pathway for this compound would involve the oxidation of the propyl group.

Aromatic Ring Hydroxylation and Cleavage: Microorganisms can introduce hydroxyl groups onto the aromatic rings, making them more susceptible to ring cleavage by dioxygenase enzymes. This is a fundamental process in the aerobic degradation of aromatic compounds.

Based on the predicted metabolic pathways, a number of environmental metabolites could be formed from the biodegradation of this compound.

Table 2: Potential Environmental Metabolites of this compound

Parent CompoundPredicted Metabolic PathwayPotential Metabolite(s)
This compoundEster Hydrolysis2-methoxy-6-(3-phenoxypropyl)benzoic acid, Methanol
Ether Cleavage2-methoxy-6-(3-hydroxypropyl)benzoic acid methyl ester, Phenol
Propyl Chain OxidationMethyl 2-methoxy-6-(3-oxo-3-phenoxypropyl)benzoate, Methyl 2-methoxy-6-(carboxy)benzoate
Aromatic Ring HydroxylationHydroxylated derivatives of the parent compound or its degradation products
Aromatic Ring CleavageAliphatic acids

It is important to reiterate that these are predicted pathways and metabolites based on the chemical structure of this compound and the known fate of similar compounds. The actual environmental disposition and biotransformation would need to be confirmed through specific experimental studies.

Mobility and Distribution in Environmental Matrices (Soil, Water, Sediment)

There is no available scientific literature or data that describes the mobility and distribution patterns of this compound in soil, water, or sediment. Factors that typically influence the environmental mobility of a chemical, such as its soil organic carbon-water (B12546825) partitioning coefficient (Koc), water solubility, and vapor pressure, have not been experimentally determined or modeled for this specific compound in publicly accessible databases.

Bioaccumulation Potential in Non-Human Organisms

Similarly, there are no studies available that assess the bioaccumulation potential of this compound in any non-human organisms. Key indicators of bioaccumulation, such as the bioconcentration factor (BCF) and the octanol-water partition coefficient (Log Kow), have not been reported for this substance. Without this data, it is not possible to determine whether this compound is likely to accumulate in the tissues of organisms such as fish, invertebrates, or other wildlife.

Q & A

Q. What are the standard synthetic routes for methyl 2-methoxy-6-(3-phenoxypropyl)benzoate, and what key reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step nucleophilic substitution and esterification reactions. A representative approach involves:
  • Step 1 : Reacting a triazine intermediate (e.g., 2,4,6-trichlorotriazine) with phenol derivatives under basic conditions (e.g., DIPEA) at 35°C for 6 hours to form a phenoxy-triazine intermediate .
  • Step 2 : Introducing a 3-phenoxypropyl group via alkylation or coupling reactions, often requiring stoichiometric control of reagents and temperature modulation (35–40°C, 24–48 hours) .
  • Step 3 : Esterification of the benzoic acid precursor using methanol and acid catalysts, followed by purification via column chromatography or recrystallization .
    Key Parameters : Reaction time, temperature (optimized at 35–40°C), equivalents of DIPEA (1.1–1.6 equiv.), and stoichiometric ratios of intermediates .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic shifts. For example, methoxy groups typically resonate at δ 3.3–3.9 ppm, while aromatic protons appear between δ 6.8–8.3 ppm depending on substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., observed [M + Na]+^+ at m/z 527.1568 vs. calculated 527.1577) .
  • Purity Assessment : Use HPLC with a C18 column (acetonitrile/water gradient) or TLC (silica gel, ethyl acetate/hexane eluent) to verify >95% purity .

Advanced Research Questions

Q. What strategies can be employed to optimize the low yields observed in multi-step syntheses of this compound?

  • Methodological Answer : Low yields (e.g., 2–5% in analogous syntheses) often arise from side reactions or inefficient coupling steps. Strategies include:
  • Catalyst Optimization : Increase DIPEA equivalents (1.5–2.0 equiv.) to enhance nucleophilicity in SNAr reactions .
  • Temperature Control : Prolong reaction times (e.g., 48 hours for alkylation steps) at 35°C to favor complete conversion .
  • Intermediate Purification : Use flash chromatography after each step to remove byproducts (e.g., unreacted aryl acids or halide residues) .

Q. How can contradictions in spectroscopic data between synthetic batches be systematically addressed?

  • Methodological Answer : Contradictions may stem from regioisomeric byproducts or solvent artifacts. To resolve:
  • 2D-NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm substitution patterns (e.g., distinguishing ortho vs. para methoxy groups) .
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., incomplete esterification products or hydrolyzed intermediates) .
  • Replicate Conditions : Standardize solvent (dry DMF or THF) and inert atmosphere (N2_2/Ar) to minimize variability .

Q. What are the challenges in achieving regioselective functionalization of the benzoate ring during derivatization?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors:
  • Electron-Donating Groups : The methoxy group at position 2 directs electrophilic substitution to the para position (C-6), while the phenoxypropyl chain at C-6 may sterically hinder further modifications .
  • Directed Metalation : Use directing groups (e.g., boronic esters) to selectively functionalize C-4 or C-5 positions, as demonstrated in analogous benzoate systems .
  • Computational Modeling : Employ DFT calculations to predict reactivity (e.g., Fukui indices for electrophilic attack sites) before experimental trials .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data reported for this compound in different solvents?

  • Methodological Answer : Solubility discrepancies may arise from polymorphic forms or hydration states. To validate:
  • X-ray Crystallography : Determine crystal packing (e.g., hydrogen-bonding networks) using single-crystal data, as seen in related benzoate esters .
  • Dynamic Light Scattering (DLS) : Assess aggregation tendencies in polar aprotic solvents (e.g., DMSO, DMF) .
  • Solvent Screening : Systematically test solubility in graded solvent mixtures (e.g., ethanol/water, acetone/hexane) and report Hildebrand parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.